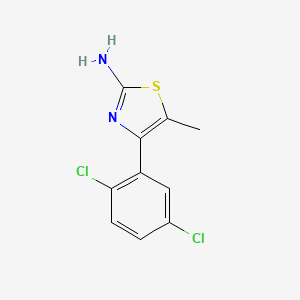![molecular formula C26H22FN3O2S B11477693 4-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-3-methyl-6-phenyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine](/img/structure/B11477693.png)
4-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-3-methyl-6-phenyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-DIMETHOXYPHENYL)-1-(4-FLUOROPHENYL)-3-METHYL-6-PHENYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE is a complex organic compound that belongs to the class of pyrazolo[3,4-d][1,3]thiazines. This compound is characterized by its unique structure, which includes multiple aromatic rings and heteroatoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-DIMETHOXYPHENYL)-1-(4-FLUOROPHENYL)-3-METHYL-6-PHENYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the final pyrazolo[3,4-d][1,3]thiazine structure. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-DIMETHOXYPHENYL)-1-(4-FLUOROPHENYL)-3-METHYL-6-PHENYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, metal catalysts, and strong acids or bases. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds .
Scientific Research Applications
4-(3,4-DIMETHOXYPHENYL)-1-(4-FLUOROPHENYL)-3-METHYL-6-PHENYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3,4-DIMETHOXYPHENYL)-1-(4-FLUOROPHENYL)-3-METHYL-6-PHENYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetic acid: This compound shares the 3,4-dimethoxyphenyl moiety and is used in similar synthetic applications.
3,4-Dimethoxyphenylacetonitrile: Another related compound used as an intermediate in organic synthesis.
5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles: These compounds are structurally related and undergo similar chemical transformations.
Uniqueness
4-(3,4-DIMETHOXYPHENYL)-1-(4-FLUOROPHENYL)-3-METHYL-6-PHENYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE is unique due to its complex structure, which includes multiple aromatic rings and heteroatoms. This complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C26H22FN3O2S |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-methyl-6-phenyl-4H-pyrazolo[3,4-d][1,3]thiazine |
InChI |
InChI=1S/C26H22FN3O2S/c1-16-23-24(18-9-14-21(31-2)22(15-18)32-3)33-26(17-7-5-4-6-8-17)28-25(23)30(29-16)20-12-10-19(27)11-13-20/h4-15,24H,1-3H3 |
InChI Key |
HPSFOJALXBARFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(SC(=N2)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[2-(allylamino)-8-amino-7-cyano-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-6-yl]benzoate](/img/structure/B11477614.png)
![7-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11477631.png)

![ethyl N-[(2,6-difluorophenyl)carbonyl]-3,3,3-trifluoro-2-[(4-fluorobenzyl)amino]alaninate](/img/structure/B11477638.png)
![2-{[2-(1H-tetrazol-1-yl)phenoxy]methyl}pyridine](/img/structure/B11477644.png)
![2-(Methoxymethyl)-3-(4-methoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11477657.png)
![4-Hydroxy-4,5,5-trimethyl-3-[2-(thiophen-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B11477665.png)
![2-[4-(Adamantan-2-YL)piperazine-1-carbonyl]-4,6-dimethylthieno[2,3-B]pyridin-3-amine](/img/structure/B11477666.png)

![3-chloro-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B11477674.png)
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]-4-(2,3,4-trimethoxybenzoyl)piperazine](/img/structure/B11477676.png)
![Methyl 9-(1,3-benzodioxol-5-yl)-12-(4-hydroxyphenyl)-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-10-carboxylate](/img/structure/B11477685.png)
![1-({5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine](/img/structure/B11477695.png)
![N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-2-phenylacetamide](/img/structure/B11477698.png)
